N-(4-Aminobutyl)tetradecanamide;hydrochloride

Description

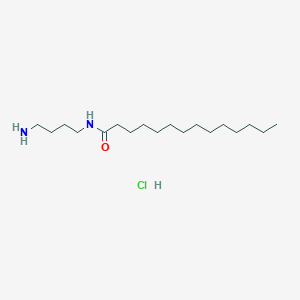

N-(4-Aminobutyl)tetradecanamide hydrochloride is a synthetic organic compound characterized by a 14-carbon acyl chain (tetradecanamide) linked to a 4-aminobutyl group, with a hydrochloride counterion.

Properties

IUPAC Name |

N-(4-aminobutyl)tetradecanamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38N2O.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-15-18(21)20-17-14-13-16-19;/h2-17,19H2,1H3,(H,20,21);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHRGPYYILDVCEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NCCCCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H39ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Aminobutyl)tetradecanamide;hydrochloride typically involves the reaction of tetradecanoic acid with 1,4-diaminobutane under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminobutyl)tetradecanamide;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.

Reduction: It can be reduced to form primary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.

Major Products

Oxidation: Amides and carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted amides and secondary amines.

Scientific Research Applications

N-(4-Aminobutyl)tetradecanamide;hydrochloride is widely used in scientific research, including:

Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

Biology: In the study of cell signaling pathways and as a potential therapeutic agent.

Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Aminobutyl)tetradecanamide;hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes and receptors, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

(a) N-(4-Aminobutyl)acetamide Hydrochloride ()

- Structure : Features a shorter acetyl group (C2) instead of tetradecanamide (C14).

- Molecular Weight : 182.66 g/mol (C₆H₁₅ClN₂O) vs. ~370 g/mol (estimated for tetradecanamide analog).

(b) N-(4-Aminobutyl)-2-naphthalenesulfonamide Hydrochloride (W-12) ()

- Structure : Replaces the amide group with a sulfonamide moiety and incorporates a naphthalene ring.

- Properties : Melting point 181–182°C; soluble in water (~5 mM stock solutions). Acts as a calmodulin antagonist, inhibiting calcium/calmodulin-dependent enzymes like phosphodiesterase .

- Comparison : Sulfonamide derivatives generally exhibit stronger hydrogen-bonding capacity and higher acidity (pKa ~10) compared to carboxamides (pKa ~15–20), influencing target binding .

(c) Benzyl N-(4-Aminobutyl)carbamate Hydrochloride ()

- Structure : Carbamate group replaces the amide, with a benzyloxycarbonyl (Cbz) protecting group.

- Applications: Used in peptide synthesis (e.g., N-Cbz-1,4-diaminobutane hydrochloride). The carbamate group enhances stability against enzymatic degradation compared to amides .

(a) Calmodulin Antagonists

- W-12 and W-13 (): These naphthalenesulfonamide derivatives inhibit calmodulin-dependent processes, such as phosphodiesterase activation. Hydrophobicity (enhanced by chlorine substitution) correlates with binding affinity to Ca²⁺-calmodulin complexes .

- Tetradecanamide Analog : The long acyl chain may enhance membrane interaction but reduce specificity for hydrophilic targets like calmodulin.

(b) HIV Integrase Inhibitors ()

- Peptide derivatives (e.g., Compound 58) incorporate 4-aminobutyl groups for structural rigidity. While unrelated in function to tetradecanamide, they highlight the versatility of the 4-aminobutyl moiety in drug design .

Physicochemical Properties

Key Observations :

- Solubility : Long-chain tetradecanamide derivatives are expected to have low aqueous solubility due to high lipophilicity, whereas shorter-chain analogs (e.g., acetamide) and sulfonamides (e.g., W-12) exhibit better water solubility .

- Thermal Stability : W-12’s high melting point (181–182°C) suggests strong crystalline packing, likely absent in flexible long-chain amides .

Biological Activity

N-(4-Aminobutyl)tetradecanamide, also known as myristoylputrescine, is a fatty acid amide that has garnered attention for its biological activities, particularly in relation to peroxisome proliferator-activated receptors (PPARs) and nociceptin/orphanin FQ (N/OFQ) receptors. This article provides a comprehensive overview of its synthesis, biological activity, and implications based on diverse research findings.

Synthesis of N-(4-Aminobutyl)tetradecanamide

The compound is synthesized through the reaction of tetradecanoic acid with 4-aminobutylamine. The synthesis involves the formation of an amide bond, which is critical for its biological activity. The structural formula is represented as follows:

PPAR-α Agonistic Activity

Research has demonstrated that N-(4-Aminobutyl)tetradecanamide exhibits agonistic activity towards PPAR-α, a receptor involved in lipid metabolism and glucose homeostasis. A study synthesized various fatty acid amides and evaluated their effects on PPAR-α activation in a normal rat liver cell line (clone 9). The results indicated that the compound activates PPAR-α, leading to the expression of downstream genes such as carnitine-palmitoyltransferase-1 and mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase, which are crucial for fatty acid oxidation and energy metabolism .

Table 1: PPAR-α Agonistic Activities of Fatty Acid Amides

| Compound | PPAR-α Activation Level |

|---|---|

| N-(4-Aminobutyl)tetradecanamide | Moderate |

| N-Oleoylhistamine (OLHA) | High |

| N-Oleoylglycine | Moderate |

| Oleamide | Low |

Interaction with Nociceptin/Orphanin FQ Receptors

N-(4-Aminobutyl)tetradecanamide has also been studied for its interactions with nociceptin/orphanin FQ (NOP) receptors. These receptors are implicated in various physiological processes, including pain modulation and stress response. The compound acts as a biased agonist at the NOP receptor, promoting distinct signaling pathways that can influence pain perception and emotional responses

Table 2: Biased Agonism at NOP Receptors

| Compound | pEC50 (G Protein) | pEC50 (β-arrestin) | Bias Factor |

|---|---|---|---|

| N-(4-Aminobutyl)tetradecanamide | 8.80 | 8.26 | 0.00 |

| N/OFQ(1–13)-NH2 | 8.37 | 8.02 | 0.00 |

Case Studies

- Fatty Acid Amides in Metabolic Disorders : A study explored the role of fatty acid amides, including N-(4-Aminobutyl)tetradecanamide, in metabolic disorders. The findings suggested that these compounds could modulate metabolic pathways through PPAR-α activation, potentially offering therapeutic avenues for conditions like obesity and type 2 diabetes .

- Pain Management : Another investigation focused on the analgesic properties of compounds interacting with NOP receptors. It was found that biased agonism could lead to effective pain relief with reduced side effects compared to traditional opioids, highlighting the potential of N-(4-Aminobutyl)tetradecanamide in pain management strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.